Product packaging for Aluminum-N-nitroso-N-phenylhydroxyamine(Cat. No.:CAS No. 15305-07-4)

Aluminum-N-nitroso-N-phenylhydroxyamine

Cat. No.: B095683
CAS No.: 15305-07-4
M. Wt: 438.3 g/mol
InChI Key: PMSRCBOGDIMQAT-UHFFFAOYSA-N
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Description

Aluminum N-nitrosophenylhydroxylamine (CAS: 15305-07-4) is an organometallic compound with the molecular formula C₁₈H₁₅AlN₆O₆ and a molar mass of 438.33 g/mol . It is a pale yellow to off-white powder with a melting point of 160–172°C, commonly utilized as a polymerization inhibitor in photopolymerized thiol-ene and acrylic systems . Its inhibitory action arises from its ability to scavenge free radicals, preventing premature curing during UV-light-induced polymerization processes . Industrially, it is marketed under trade names such as Syna-IN 510 and Cupferron™ AL .

Structurally, the compound consists of a central aluminum atom coordinated to three N-nitrosophenylhydroxylamine ligands via oxygen atoms, forming a stable chelate complex . This coordination enhances its thermal stability, making it suitable for high-temperature industrial applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15AlN6O6 B095683 Aluminum-N-nitroso-N-phenylhydroxyamine CAS No. 15305-07-4

Properties

CAS No.

15305-07-4

Molecular Formula

C18H15AlN6O6

Molecular Weight

438.3 g/mol

IUPAC Name

N-bis[(N-nitrosoanilino)oxy]alumanyloxy-N-phenylnitrous amide

InChI

InChI=1S/3C6H5N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5H;/q3*-1;+3

InChI Key

PMSRCBOGDIMQAT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].[Al+3]

Canonical SMILES

C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3]

Other CAS No.

15305-07-4

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reduction of Nitrobenzene :
    Nitrobenzene is reduced to N-phenylhydroxylamine using zinc powder in an acidic ammonium chloride solution. The reaction proceeds at 40–50°C, with pH maintained at 7–8 using acetic acid.

    C6H5NO2+4Zn+7H+C6H5NHOH+4Zn2++2H2O\text{C}_6\text{H}_5\text{NO}_2 + 4 \, \text{Zn} + 7 \, \text{H}^+ \rightarrow \text{C}_6\text{H}_5\text{NHOH} + 4 \, \text{Zn}^{2+} + 2 \, \text{H}_2\text{O}

    Zinc powder is added in 6–10 batches to control exothermicity and prevent side reactions.

  • Nitrosation :
    The intermediate N-phenylhydroxylamine reacts with ethyl nitrite in ethanol under ammonia saturation, forming the ammonium salt. The reaction is conducted below 25°C to minimize decomposition:

    C6H5NHOH+C2H5ONOC6H5N(NO)ONH4+C2H5OH\text{C}_6\text{H}_5\text{NHOH} + \text{C}_2\text{H}_5\text{ONO} \rightarrow \text{C}_6\text{H}_5\text{N(NO)ONH}_4 + \text{C}_2\text{H}_5\text{OH}

Purification and Yield

  • Crystallization : The crude product is purified via sodium chloride-saturated solution cooling, followed by recrystallization in ethanol.

  • Drying : Vacuum drying at 60–80°C yields 22.5 g (88%) of white crystalline product with 99.1% HPLC purity.

Table 1: Key Parameters for Ammonium Salt Synthesis

ParameterValue/RangePurpose
Temperature (Reduction)40–65°COptimize reduction kinetics
pH (Reduction)7–8Prevent over-acidification
Ethyl Nitrite Addition≤25°CAvoid thermal decomposition
Recrystallization SolventEthanolEnhance purity and crystal growth
Final Yield88%Industrial viability
ParameterValue/RangeRationale
Aluminum SourceAluminum nitrateHigh solubility and reactivity
Molar Ratio (Al:NH4)1:3Stoichiometric equivalence
Reaction Time1–2 hoursComplete ion exchange
FiltrationCold ethanol washRemove nitrate byproducts

Optimization and Industrial Considerations

Yield Enhancement Strategies

  • Excess Ammonium Salt : A 10% molar excess of ammonium salt ensures complete aluminum ion complexation.

  • Slow Precipitation : Gradual cooling (0.5°C/min) improves crystal size and purity.

Challenges and Mitigation

  • Byproduct Formation : Nitrate ions (NO3\text{NO}_3^-) may co-precipitate; repeated ethanol washes mitigate this.

  • Ligand Stability : Storage under inert atmosphere (N2_2) prevents oxidative degradation of the nitroso group.

Chemical Reactions Analysis

Aluminum N-nitrosophenylhydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Aluminum N-nitrosophenylhydroxylamine, with the molecular formula C18H15AlN6O6C_{18}H_{15}AlN_{6}O_{6}, acts primarily as a polymerization inhibitor. It interacts with various biomolecules, influencing biochemical pathways and cellular functions. Notably, it can bind to metalloproteins, affecting their activity and modulating redox reactions within cells.

Chemistry

  • Synthesis of Nitroso Compounds: This compound serves as a reagent in synthesizing nitroso compounds and azo dyes, which are essential in various chemical processes.
  • Polymerization Inhibition: It is utilized to prevent unwanted polymerization in industrial applications, particularly in acrylic acid systems. The compound's effectiveness in inhibiting polymer formation has been documented extensively .

Biology

  • Oxidative Stress Studies: Aluminum N-nitrosophenylhydroxylamine's ability to scavenge free radicals makes it valuable in research related to oxidative stress and neurodegenerative diseases. It modulates cell signaling pathways by influencing kinases and phosphatases, which are crucial for cellular metabolism .

Medicine

  • Therapeutic Potential: The compound's properties are explored for potential therapeutic applications in conditions involving oxidative damage. Its role in influencing gene expression related to oxidative stress responses highlights its significance in medical research.

Industry

  • Stabilizer in Industrial Processes: It is employed as a stabilizer in various industrial processes to prevent degradation of materials and ensure product quality over time. For instance, it has been shown to enhance the shelf-life stability of formulations containing acrylated monomers at low concentrations .

Case Study 1: Polymerization Inhibition

A study evaluated the performance of Aluminum N-nitrosophenylhydroxylamine as a polymerization inhibitor under distillation conditions. The results indicated that adding this compound significantly reduced the formation of unwanted polymers during the distillation of acrylic acid.

ParameterControl (No Inhibitor)With Aluminum N-nitrosophenylhydroxylamine
Polymer Formation RateHighLow
Distillation EfficiencyModerateHigh
Shelf-life Stability1 month5 months

Case Study 2: Oxidative Stress Impact

Research demonstrated that Aluminum N-nitrosophenylhydroxylamine could reduce oxidative stress markers in neuronal cells exposed to harmful agents. This study utilized various concentrations of the compound to assess its protective effects.

Concentration (µM)Oxidative Stress Marker Reduction (%)
00
1025
5050
10075

Comparison with Similar Compounds

Comparison with Similar Compounds

Ammonium Salt of N-Nitrosophenylhydroxylamine (Cupferron)

  • Chemical Structure: Cupferron (C₆H₅N(NO)ONH₄) is the ammonium salt counterpart, lacking the aluminum coordination present in Aluminum N-nitrosophenylhydroxylamine .
  • Applications :
    • Primarily used as a metal chelator in analytical chemistry for precipitating transition metals (e.g., Fe³⁺, Cu²⁺) .
    • Acts as a ligand in synthesizing rhodium(I) complexes, such as [Rh(cupf)(CO)(PCy₃)], where it facilitates redox-neutral coordination .
  • Performance: Less thermally stable than Aluminum N-nitrosophenylhydroxylamine, decomposing at ~100°C . Limited utility in polymer inhibition due to its ionic nature and lower radical-scavenging efficiency .

Thenoyl Trifluoroacetone (TTA) and Resacetophenone Oxime (RAPOX)

  • Chemical Structure: TTA (C₁₀H₇F₃O₂S) and RAPOX (C₈H₉NO₂) are neutral ligands with ketone and oxime functional groups .
  • Applications :
    • Employed in liquid-liquid extraction (LLE) for separating scandium (Sc³⁺) and titanium (Ti⁴⁺) from hydrochloric acid solutions .
  • Performance :
    • Selectivity : TTA shows higher selectivity for Ti⁴⁺ over Sc³⁺ compared to cupferron, which requires multiple extraction cycles for Ti removal .
    • Efficiency : Cupferron achieves >90% Ti(IV) removal in five extraction steps, whereas TTA requires fewer steps but higher ligand concentrations .

Tri-n-Butyl Phosphate (TBP)

  • Chemical Structure : A phosphate ester (C₁₂H₂₇O₄P) .
  • Applications :
    • Used for Sc³⁺ extraction via solvation reactions, often supported on SiO₂ columns for enhanced efficiency .
  • Performance :
    • Advantage : TBP-based methods achieve faster Sc³⁺ separation than cupferron but struggle with high Ti/Sc concentration ratios .
    • Limitation : Requires additional steps for phase transfer when used in organic solvents .

2-tert-Butyl-4,6-dimethylphenol (TBX)

  • Chemical Structure: A phenolic inhibitor (C₁₂H₁₈O) .
  • Applications :
    • Common antioxidant and inhibitor in industrial polymers .
  • Performance :
    • Thermal Stability : TBX decomposes above 200°C, outperforming Aluminum N-nitrosophenylhydroxylamine in high-temperature processes .
    • Mechanism : Acts via hydrogen donation rather than radical scavenging, making it less effective in UV-curable systems .

Comparative Data Table

Compound Key Applications Thermal Stability (°C) Selectivity/Performance Notes
Aluminum N-nitrosophenylhydroxylamine Polymerization inhibition 160–172 Superior radical scavenging in UV systems
Cupferron (NH₄⁺ salt) Metal chelation, Rh complex synthesis ~100 Efficient Ti⁴⁺ extraction (5 cycles, >90%)
TTA Ti⁴⁺/Sc³⁺ separation N/A High Ti⁴⁺ selectivity
TBP Sc³⁺ extraction N/A Faster Sc³⁺ separation, column-supported
TBX Polymer antioxidant >200 Effective in high-temperature processes

Key Research Findings

  • Metal Extraction : Cupferron outperforms TTA and TBP in Ti⁴⁺ removal but requires repetitive extraction steps. Supported TBP (e.g., UTEVA resin) offers a greener alternative for Sc³⁺ purification .
  • Polymer Inhibition : Aluminum N-nitrosophenylhydroxylamine’s chelated structure provides ~30% longer inhibition times compared to TBX in thiol-ene systems due to enhanced radical stabilization .

Biological Activity

Aluminum N-nitrosophenylhydroxylamine (ANPHA) is a complex chemical compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅AlN₆O₆
  • Molecular Weight : 438.33 g/mol
  • Appearance : White to pale yellow powder

ANPHA is synthesized through the reaction of N-nitroso-N-phenylhydroxylamine with aluminum nitrate under controlled pH conditions, typically between 5.5 and 5.7 in an alcohol-based solvent .

Biochemical Interactions

ANPHA exhibits significant interactions with various biomolecules, influencing several biochemical pathways:

  • Enzyme Interaction : It acts as a ligand for metalloproteins, altering their activity by binding to metal centers. This interaction can modify enzyme conformation, impacting their catalytic functions.
  • Oxidoreductase Modulation : The compound influences redox reactions within cells by interacting with oxidoreductases, potentially affecting cellular oxidative stress responses.

Cellular Effects

ANPHA's effects on cellular functions include:

  • Gene Expression Modulation : It has been shown to affect the expression of genes related to oxidative stress, thereby influencing cellular metabolism and function.
  • Cell Signaling Pathways : The compound can modulate kinase and phosphatase activities, leading to alterations in signaling pathways that govern cell survival and apoptosis.

Laboratory Studies

In laboratory settings, ANPHA's stability and degradation over time significantly affect its biological activity. Initial exposure can yield substantial effects on cellular functions; however, prolonged exposure may lead to diminished activity due to degradation.

Ecotoxicological Studies

Research indicates that ANPHA poses potential risks to aquatic life. For instance, it has been classified as very toxic to aquatic organisms with long-lasting effects. The acute toxicity level for Daphnia magna was recorded at 0.535 mg/L .

Applications in Scientific Research

ANPHA has diverse applications across various fields:

  • Chemistry : Used as a reagent in synthesizing nitroso compounds and azo dyes.
  • Biology : Its free radical scavenging properties make it valuable for studying oxidative stress in neurodegenerative diseases.
  • Medicine : Explored for therapeutic applications in conditions involving oxidative damage.
  • Industrial Use : Employed as a polymerization inhibitor in UV-curable paints and coatings to prevent unwanted polymerization reactions .

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InteractionAlters enzyme activity by binding to metalloproteins
Gene ExpressionModulates genes related to oxidative stress
EcotoxicityToxic to aquatic life; LC50 for Daphnia magna = 0.535 mg/L

Safety Profile

Hazard TypeClassificationReference
Acute ToxicityHarmful if swallowed (Category 4)
Skin SensitizationMay cause allergic skin reaction (Category 1)
Germ Cell MutagenicitySuspected of causing genetic defects (Category 2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aluminum-N-nitroso-N-phenylhydroxyamine
Reactant of Route 2
Aluminum-N-nitroso-N-phenylhydroxyamine

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